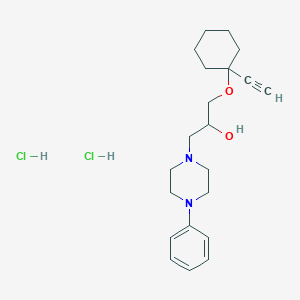
2-(3-Methoxyphenylthio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenylthio)benzaldehyde” is represented by the formula C14H12O2S. More detailed structural information, such as 2D or 3D molecular structures, was not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis and Spectroscopy
C-H...O Bonded Dimers in 2-Methoxy-Benzaldehyde The crystal structure of 2-methoxy-benzaldehyde revealed intra- and intermolecular C–H...O short contacts, the strongest forming a dimer linked by C@O and C(3)–H groups of adjacent molecules. In liquid state, a dimerization equilibrium was inferred from a split in the carbonyl stretching mode. B3LYP/6-31G* ab initio calculations evaluated the structure of C–H...O interactions. A blue shift in the C–H stretching mode was experimentally identified in both solid and liquid phases, linked to these interactions (Ribeiro-Claro et al., 2002).
Applications in Green Chemistry and Organic Synthesis
Ionic Liquids in Green Chemistry An undergraduate project highlighted the use of ionic liquid dimethylimidazolium methylsulfate as a recyclable catalyst/reaction medium for Knoevenagel condensation and the preparation of 3-(methoxycarbonyl)coumarin. This showcased the application of ionic liquids in fostering green chemistry principles and innovative chemical research methodologies (Verdía et al., 2017).
Synthesis of 2-(alkylamino)-1-arylethanols Benzaldehydes reacted with nonstabilized azomethine ylides to yield 5-aryloxazolidines as intermediates. These intermediates were transformed into 2-(alkylamino)-1-arylethanols, showcasing the versatility of benzaldehydes in organic synthesis (Moshkin & Sosnovskikh, 2013).
Polymer Synthesis and Characterization
Synthesis of Bis-aldehyde Monomers and Conductive Polyazomethines Bis-aldehyde monomers like 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde were synthesized and polymerized to yield poly(azomethine)s. These polymers exhibited high electrical conductivity, showcasing the potential of these materials in electronic applications (Hafeez et al., 2019).
Safety and Hazards
The safety data sheet for benzaldehyde, a related compound, indicates that it is combustible, harmful if inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing in the mist or vapors, to use it only outdoors or in a well-ventilated area, and to avoid releasing it into the environment .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)sulfanylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-12-6-4-7-13(9-12)17-14-8-3-2-5-11(14)10-15/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOXPJFTYXYFPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2374921.png)



![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374926.png)






![butyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2374939.png)
![Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2374942.png)